Dexamethasone-d4

Description

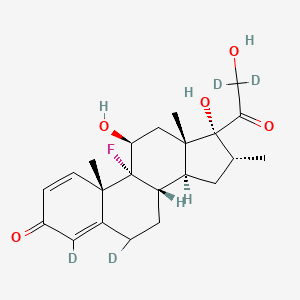

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-SOEBWSEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Dexamethasone-d4 and its primary use in research

An In-depth Whitepaper on its Core Applications in Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone-d4 is a deuterated analog of Dexamethasone, a potent synthetic glucocorticoid.[1] In the realm of analytical research, particularly in pharmacokinetics and clinical studies, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. Dexamethasone-d4 serves as an indispensable tool in this context, primarily utilized as an internal standard in mass spectrometry-based assays.[1][2][3] Its structural and chemical similarity to Dexamethasone, coupled with its distinct mass, allows for the accurate and reliable measurement of Dexamethasone concentrations in complex biological matrices. This guide provides a comprehensive overview of Dexamethasone-d4, its properties, and its application in quantitative research, complete with detailed experimental protocols and data.

Physicochemical Properties of Dexamethasone-d4

Dexamethasone-d4 is structurally identical to Dexamethasone, with the exception of four hydrogen atoms being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, which is the key to its utility as an internal standard.

| Property | Value | Reference |

| Molecular Formula | C22H25D4FO5 | [3] |

| Molecular Weight | 396.5 g/mol | [3] |

| CAS Number | 2483831-63-4 | [3] |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [2][3] |

| Appearance | Solid | [3] |

| Storage | -20°C | [2] |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Dexamethasone-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. The fundamental principle lies in the addition of a known quantity of the isotopically labeled standard (Dexamethasone-d4) to the sample containing the analyte of interest (Dexamethasone) at the earliest stage of sample preparation.

The internal standard and the analyte behave almost identically during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the analyte can be achieved, irrespective of variations in sample recovery or ionization efficiency.

Caption: Workflow illustrating the use of Dexamethasone-d4 as an internal standard for the quantification of Dexamethasone.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantification of Dexamethasone in a biological matrix (e.g., plasma) using Dexamethasone-d4 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Spiking: To 500 µL of plasma sample in a polypropylene tube, add a known amount of Dexamethasone-d4 working solution (e.g., 20 µL of a 100 ng/mL solution).

-

Vortex: Briefly vortex the sample to ensure homogeneity.

-

Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Mixing: Vortex vigorously for 5 minutes to facilitate the extraction of Dexamethasone and Dexamethasone-d4 into the organic layer.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and vortex.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection parameters are critical for achieving accurate and sensitive quantification. The following are typical parameters that can be adapted based on the specific instrumentation and sample matrix.

Chromatographic Conditions

| Parameter | Typical Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is typically used to elute the analytes. |

| Retention Time | The retention times for Dexamethasone and Dexamethasone-d4 are expected to be very similar, typically within a narrow window.[4] |

Mass Spectrometric Conditions

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Dexamethasone | 393.2 |

| Product Ion (m/z) for Dexamethasone | 373.2 |

| Precursor Ion (m/z) for Dexamethasone-d4 | 397.2 |

| Product Ion (m/z) for Dexamethasone-d4 | 377.2 |

| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV. |

| Dwell Time | 100-200 ms |

Data Analysis and Quantification

The quantification of Dexamethasone is performed by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Dexamethasone and a constant concentration of Dexamethasone-d4. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Dexamethasone in the unknown samples is then calculated by interpolating their peak area ratios from the calibration curve.

Dexamethasone's Mechanism of Action: A Brief Overview

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.

Caption: Simplified diagram of Dexamethasone's mechanism of action via the glucocorticoid receptor.

Conclusion

Dexamethasone-d4 is a critical tool for researchers and scientists in the field of drug development and clinical analysis. Its role as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in the quantification of Dexamethasone. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical methods. The continued use of Dexamethasone-d4 will undoubtedly contribute to the generation of high-quality data in a wide range of research applications.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dexamethasone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Dexamethasone-d4. Intended for researchers, scientists, and professionals in drug development, this document summarizes essential data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this deuterated glucocorticoid.

Chemical and Physical Properties

Dexamethasone-d4, a deuterated analog of Dexamethasone, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The substitution of hydrogen with deuterium atoms results in a higher molecular weight, allowing for its differentiation from the parent drug in mass spectrometry-based assays.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d₄ | [2][3] |

| Synonyms | Dexamethasone-4,6α,21,21-d4, (8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [4] |

| CAS Number | 2483831-63-4 | [2][3] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [2][3] |

Molecular and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₅D₄FO₅ | [2][3] |

| Molecular Weight | 396.49 g/mol | [1][5][6] |

| Exact Mass | 396.22500917 Da | [4] |

| ¹H NMR Spectrum | Consistent with structure | [5] |

| Mass Spectrum | Consistent with structure | [5] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 262-264 °C (for non-deuterated Dexamethasone) | [7][8] |

| Boiling Point | Not determined | |

| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 3 mg/mL | [3] |

| Storage and Stability | Store at -20°C for up to 3 years (as powder). In solvent, store at -80°C for up to 6 months. | [5] |

Experimental Protocols

Synthesis of Dexamethasone-d4

The synthesis of deuterated Dexamethasone typically involves hydrogen-deuterium (H/D) exchange reactions on the parent molecule. One reported method utilizes the in-situ generation of deuterium chloride (DCl) in deuterated methanol (CD₃OD) to facilitate H/D exchange at specific positions on the Dexamethasone molecule.[9] This acid-catalyzed exchange targets the α and γ positions relative to the carbonyl groups.[9]

A general workflow for such a synthesis is outlined below:

Quantification by LC-MS/MS using Dexamethasone-d4 as an Internal Standard

Dexamethasone-d4 is frequently employed as an internal standard for the accurate quantification of Dexamethasone in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

-

Spiking: A known amount of Dexamethasone-d4 (internal standard) is added to the biological sample (e.g., plasma, milk).[10][11]

-

Extraction: The analytes (Dexamethasone and Dexamethasone-d4) are extracted from the matrix. A common method is liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with cartridges such as Oasis HLB.[10][11][12]

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent, typically a mixture of mobile phase components (e.g., 40% methanol).[10][11]

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium formate) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate Dexamethasone and Dexamethasone-d4.[13]

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Dexamethasone and Dexamethasone-d4.[14]

The workflow for this analytical method can be visualized as follows:

Mechanism of Action and Signaling Pathway

Dexamethasone, like other glucocorticoids, exerts its effects primarily through the glucocorticoid receptor (GR). The mechanism of action can be broadly divided into genomic and non-genomic pathways.

Genomic Pathway:

-

Binding: Dexamethasone enters the cell and binds to the cytosolic GR, which is part of a multiprotein complex.

-

Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.

-

Gene Regulation: In the nucleus, the Dexamethasone-GR complex can either:

-

Transactivation: Bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: Interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.

-

The following diagram illustrates the genomic signaling pathway of Dexamethasone:

This technical guide provides a foundational understanding of Dexamethasone-d4 for its application in research and development. For further details, consulting the referenced literature and product-specific documentation is recommended.

References

- 1. veeprho.com [veeprho.com]

- 2. Dexamethasone-d4 - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Dexamethasone-d4 | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Dexamethasone (4,6α,21,21-Dâ, 96%) may contain D at C-2- Cambridge Isotope Laboratories, DLM-7504-PK [isotope.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Dexamethasone | 50-02-2 [chemicalbook.com]

- 9. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Unseen Partner: A Technical Guide to the Mechanism of Action of Dexamethasone-d4 as an Internal Standard in Bioanalysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, accuracy and precision are paramount. The quantification of potent synthetic glucocorticoids like dexamethasone requires robust analytical methods to ensure reliable pharmacokinetic and toxicokinetic data. The gold standard for such assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the effective use of an internal standard. This technical guide elucidates the mechanism of action of dexamethasone-d4, a deuterium-labeled stable isotope, as an internal standard. We will explore how its unique physicochemical properties make it the ideal counterpart to dexamethasone, enabling it to meticulously track and correct for analytical variability from sample preparation to detection, thereby ensuring the integrity and accuracy of quantitative results.

The Foundational Role of Internal Standards in Mass Spectrometry

Quantitative bioanalysis by LC-MS/MS is susceptible to variations that can compromise results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, acting as a reference to correct for these variations. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical chemical and physical properties.[1][2] Dexamethasone-d4, where four hydrogen atoms in the dexamethasone molecule are replaced with deuterium, perfectly fits this role.[2]

The core principle is that any physical or chemical changes affecting the analyte (dexamethasone) during the analytical workflow will affect the SIL-IS (dexamethasone-d4) to the same degree. By measuring the ratio of the analyte's response to the IS's response, variations in extraction efficiency, sample volume, matrix effects, and instrument response are effectively normalized.[3]

The Analytical Mechanism of Action: A Step-by-Step Workflow

The "mechanism of action" for dexamethasone-d4 as an internal standard is not biological but analytical. It functions by perfectly mimicking the behavior of unlabeled dexamethasone throughout the entire LC-MS/MS process. This mimicry allows for the correction of procedural errors and matrix-induced variations.

The process can be visualized as a parallel journey of the analyte and its deuterated partner:

Mitigating Matrix Effects

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification.

Because dexamethasone-d4 has virtually the same chromatographic retention time and ionization characteristics as dexamethasone, it is affected by the matrix in the same way at the same moment.[1] While the absolute signal of both compounds may decrease or increase, their ratio remains constant and proportional to the analyte's true concentration.

Quantitative Performance Data

The use of dexamethasone-d4 as an internal standard has been central to the validation of numerous robust bioanalytical methods. The data consistently demonstrate high levels of accuracy, precision, and linearity across a wide range of concentrations.

| Parameter | Study 1[4] | Study 2[5] | Study 3[6] | Study 4[1] |

| Matrix | Human Plasma | Human Plasma | Bovine Milk | Rat Plasma |

| Linearity Range | 2 - 600 ng/mL | 0.25 - 250 ng/mL | 0.15 - 0.6 ng/mL | 0.2 - 100 ng/mL |

| Extraction Recovery | 81.0% | 88 - 91% | Not Specified | >95% (SPE) |

| Intra-day Precision (%RSD) | Not Specified | ≤ 4.8% | < 7.22% | Not Specified |

| Inter-day Precision (%RSD) | Not Specified | ≤ 5.1% | < 7.22% | Not Specified |

| Intra-day Accuracy (%RE) | Not Specified | -7.6% to 5.6% | Not Specified | Not Specified |

| Inter-day Accuracy (%RE) | Not Specified | -6.9% to -0.3% | Not Specified | Not Specified |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of dexamethasone from biological matrices using dexamethasone-d4 as an internal standard.

Example Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for extracting dexamethasone from human plasma.[4][5]

-

Sample Aliquoting: Transfer 500 µL of human plasma (calibrator, QC, or unknown sample) into a clean polypropylene tube.

-

Internal Standard Spiking: Add 50 µL of dexamethasone-d4 working solution (e.g., at 100 ng/mL in methanol) to each tube. Vortex briefly.

-

Alkalinization: Add 100 µL of a weak base (e.g., 0.1 M NaOH) to alkalinize the plasma.

-

Extraction: Add 3 mL of an organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate). Cap and vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.

Example Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on methods utilizing polymeric reversed-phase SPE cartridges like Oasis HLB for sample clean-up.[1]

-

Sample Pre-treatment: To 500 µL of plasma, add 50 µL of dexamethasone-d4 IS working solution. Add 500 µL of 4% phosphoric acid to disrupt protein binding and dilute the sample. Vortex to mix.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the dexamethasone and dexamethasone-d4 from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 7).

LC-MS/MS Instrumental Conditions

| Parameter | Typical Setting |

| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dex) | Q1: 393.1 m/z → Q3: 373.1 m/z |

| MRM Transition (Dex-d4) | Q1: 397.2 m/z → Q3: 377.2 m/z |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Context: The Biological Mechanism of Dexamethasone

While the focus of this guide is the analytical mechanism of dexamethasone-d4, it is important to understand the biological significance of the analyte it tracks. Dexamethasone is a potent synthetic glucocorticoid. Its primary biological mechanism involves binding to the cytoplasmic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins, allowing the dexamethasone-GR complex to translocate into the nucleus. Inside the nucleus, it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, leading to powerful anti-inflammatory and immunosuppressive effects. Accurate quantification of dexamethasone is critical for studying its pharmacokinetics and correlating drug exposure with these therapeutic or adverse effects.

Conclusion

Dexamethasone-d4 is more than just a reagent; it is an essential tool that ensures the fidelity of quantitative bioanalysis. Its mechanism of action as an internal standard is rooted in the fundamental principle of isotopic analogy. By behaving nearly identically to its non-labeled counterpart, it provides a reliable, consistent reference point that corrects for the inherent variability of complex analytical procedures. For scientists and researchers in drug development, the proper use of dexamethasone-d4 is a non-negotiable component for generating high-quality, reproducible, and defensible data, forming the bedrock of successful pharmacokinetic studies and regulatory submissions.

References

- 1. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding the Mass Shift of Dexamethasone-d4 versus Dexamethasone

This technical guide provides a comprehensive analysis of the mass shift between Dexamethasone and its deuterated analogue, Dexamethasone-d4. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in analytical and bioanalytical applications. This document details the underlying principles, experimental methodologies, and practical applications related to the use of Dexamethasone-d4 as an internal standard.

Introduction to Dexamethasone and Isotopic Labeling

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its wide therapeutic window has led to its use in treating numerous conditions, including rheumatic problems, severe allergies, and brain swelling.[2] In quantitative analysis, particularly in complex biological matrices, the precise measurement of drug concentration is paramount. This is often achieved through the use of isotopically labeled internal standards.

Dexamethasone-d4 is a stable isotope-labeled version of Dexamethasone, where four hydrogen atoms are replaced by deuterium atoms.[3] This substitution results in a molecule that is chemically almost identical to the parent drug but has a higher molecular weight. This deliberate mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of Dexamethasone in research and clinical settings.[3][4]

Chemical Structures and Molecular Properties

The fundamental difference between Dexamethasone and Dexamethasone-d4 lies in their isotopic composition. The molecular formula for Dexamethasone is C22H29FO5.[1][5][6][7] In Dexamethasone-d4, four specific hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen, resulting in the molecular formula C22H25D4FO5.[3][4][8][9]

The deuterium atoms in Dexamethasone-d4 are typically located at positions 4, 6, and two on carbon 21 (21,21-d2).[4][9][10] This specific placement minimizes the likelihood of isotopic exchange under typical experimental conditions.

The following table summarizes the key quantitative data for both compounds, highlighting the mass shift.

| Property | Dexamethasone | Dexamethasone-d4 | Data Source(s) |

| Molecular Formula | C22H29FO5 | C22H25D4FO5 | [1][5][6][7] |

| Average Molecular Weight | 392.47 g/mol | 396.5 g/mol | [1][5][7][11] |

| Monoisotopic Mass | 392.20025 Da | 396.22501 Da | [12] |

| Mass Shift (Δ) | - | +4.02476 Da | - |

The mass shift of approximately 4 Da is a direct consequence of replacing four protium (¹H) atoms with four deuterium (²H) atoms.

The Role of Dexamethasone-d4 in Quantitative Analysis

The primary application of Dexamethasone-d4 is as an internal standard (IS) for the quantification of Dexamethasone in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][9]

An ideal internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, it must be distinguishable by its mass. Dexamethasone-d4 fits these criteria perfectly. Because its physicochemical properties are nearly identical to Dexamethasone, it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and instrument response. The 4 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.

Caption: Workflow for quantification using a stable isotope-labeled internal standard.

Experimental Protocol: Bioanalytical Method Using LC-MS/MS

This section outlines a typical protocol for the quantification of Dexamethasone in human plasma.

Objective: To determine the concentration of Dexamethasone in plasma samples using Dexamethasone-d4 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Dexamethasone Stock (1 mg/mL): Accurately weigh and dissolve Dexamethasone in methanol.

-

Dexamethasone-d4 IS Stock (1 mg/mL): Accurately weigh and dissolve Dexamethasone-d4 in methanol.

-

Working Solutions: Serially dilute the Dexamethasone stock with 50:50 methanol:water to prepare calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of Dexamethasone-d4 at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Pipette 50 µL of the appropriate sample (blank plasma, standard, QC, or unknown) into the tubes.

-

Add 10 µL of the Dexamethasone-d4 working solution (100 ng/mL) to all tubes except the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL into the LC-MS/MS system.

Caption: Sample preparation workflow using protein precipitation.

3. LC-MS/MS Conditions (Illustrative):

-

LC System: UPLC/HPLC system.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Dexamethasone: Q1: 393.2 -> Q3: 373.2

-

Dexamethasone-d4: Q1: 397.2 -> Q3: 377.2

-

4. Data Analysis:

-

Integrate the peak areas for both Dexamethasone and Dexamethasone-d4 for each injection.

-

Calculate the peak area ratio (Dexamethasone / Dexamethasone-d4).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Dexamethasone in unknown samples by interpolation from the linear regression of the calibration curve.

Application in Drug Development

The use of deuterated standards like Dexamethasone-d4 is fundamental to modern drug development, particularly in pharmacokinetic (PK) studies. These studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification is non-negotiable for establishing dosing regimens, assessing bioavailability, and meeting regulatory submission requirements.

The robustness of the analytical method, underpinned by a reliable internal standard, ensures that the PK parameters derived from these studies are accurate and can be trusted to guide clinical decisions.

References

- 1. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand [stressmarq.com]

- 2. Dexamethasone - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dexamethasone-d4 | CAS 2483831-63-4 | Cayman Chemical | Biomol.com [biomol.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Dexamethasone-d4 - Cayman Chemical [bioscience.co.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. Dexamethasone-4,6alpha,21,21-d4 | LGC Standards [lgcstandards.com]

- 11. Dexamethasone [drugfuture.com]

- 12. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dexamethasone-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Dexamethasone-d4, a deuterated internal standard essential for the accurate quantification of dexamethasone in various analytical applications. This document outlines the typical data presented in a Certificate of Analysis (CoA) and delves into the detailed experimental protocols for its purity assessment, ensuring its suitability for research and drug development purposes.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for Dexamethasone-d4 provides a summary of its identity, purity, and other critical quality attributes. The following tables present typical quantitative data found on a CoA.

Table 1: Identification and Physicochemical Properties

| Parameter | Specification |

| Chemical Name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione-d4 |

| Molecular Formula | C₂₂H₂₅D₄FO₅ |

| Molecular Weight | 396.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Acceptance Criteria | Typical Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 95% Deuterated forms (d₁-d₄) | >99% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

| Residual Solvents | GC-HS | Meets ICH Q3C limits | Complies |

| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Complies |

Experimental Protocols for Purity Assessment

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of Dexamethasone-d4 by separating it from any potential organic impurities.

Experimental Workflow:

Caption: High-level workflow for HPLC purity analysis.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 70% acetonitrile over 20 minutes.

-

Standard Preparation: Accurately weigh and dissolve a known amount of Dexamethasone-d4 reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Prepare the Dexamethasone-d4 sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage method, where the area of the main Dexamethasone-d4 peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight of Dexamethasone-d4 and to determine its isotopic enrichment.

Instrumentation:

-

Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Dexamethasone-d4 (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

MS Analysis: Infuse the sample solution directly into the ESI-MS or inject it through an LC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 397.5.

-

Isotopic Enrichment Analysis: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to d₀, d₁, d₂, d₃, and d₄ species are used to calculate the overall isotopic enrichment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of Dexamethasone-d4.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of Dexamethasone-d4 in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The resulting spectrum is compared to the known spectrum of Dexamethasone. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the molecule.

Dexamethasone Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.

Caption: Simplified glucocorticoid receptor signaling pathway of Dexamethasone.

The binding of dexamethasone to the cytoplasmic glucocorticoid receptor (GR) complex leads to the dissociation of heat shock proteins (HSPs). The activated GR translocates to the nucleus, where it can act in two primary ways:

-

Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The activated GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators.

This comprehensive guide provides the essential information for researchers and drug development professionals to understand and evaluate the quality of Dexamethasone-d4, ensuring its reliable use in scientific applications.

A Technical Guide to Dexamethasone-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available sources of Dexamethasone-d4, its applications in research, and detailed methodologies for its use. Dexamethasone-d4 is a deuterated analog of Dexamethasone, a potent synthetic glucocorticoid. Its primary application in research is as an internal standard for the accurate quantification of Dexamethasone in biological matrices using mass spectrometry techniques.[1][2][3][4]

Commercially Available Sources of Dexamethasone-d4

A variety of suppliers offer Dexamethasone-d4 for research purposes. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the purity, isotopic enrichment, and available documentation, such as a Certificate of Analysis (CoA), when selecting a source. Below is a summary of commercially available Dexamethasone-d4 products.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| MedchemExpress | Dexamethasone-d4 | 2305607-27-4 | C22H25D4FO5 | 396.49 | Purity (HPLC): 98.93%, Isotopic Enrichment: 97.8% |

| Cayman Chemical | Dexamethasone-d4 | 2483831-63-4 | C22H25D4FO5 | 396.5 | ≥99% deuterated forms (d1-d4)[1] |

| Simson Pharma Limited | Dexamethasone D4 | 2483831-63-4 | C22H25D4FO5 | 396.49 | Not specified; Certificate of Analysis provided. |

| BOC Sciences | Dexamethasone-d4 | Not specified | Not specified | Not specified | Not specified |

| Nordic Biosite | Dexamethasone-d4 | 2483831-63-4 | Not specified | Not specified | ≥99% deuterated forms (d1-d4)[2] |

| Biomol.com | Dexamethasone-d4 | 2483831-63-4 | C22H25D4FO5 | 396.5 | >99% deuterated forms (d1-d4) |

| Sigma-Aldrich | Dexamethasone d4 | Not specified | Not specified | Not specified | Not specified |

| Veeprho | Dexamethasone-D4 | Not specified | Not specified | Not specified | Not specified |

| CDN Isotopes | Dexamethasone-4,6alpha,21,21-d4 | 2483831-63-4 | Not specified | 396.49 | 97 atom % D |

| Cambridge Isotope Laboratories, Inc. | Dexamethasone (4,6α,21,21-D₄, 96%) | 2483831-63-4 | C22H25D4FO5 | 396.49 | Chemical Purity 98% |

| MedChemExpress | Dexamethasone-d5 | 358731-91-6 | Not specified | Not specified | Purity: 99.86% |

Experimental Protocols

Dexamethasone-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dexamethasone in biological samples such as plasma, serum, and milk.[2][4][5] The following is a generalized protocol based on common methodologies found in the literature. Researchers should optimize the parameters for their specific instrumentation and experimental needs.

Quantification of Dexamethasone in Human Plasma using LC-MS/MS with Dexamethasone-d4 as an Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma, add 10 µL of Dexamethasone-d4 internal standard solution (concentration to be optimized based on the expected range of dexamethasone concentrations).[2]

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]

-

Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.

-

Centrifuge the samples to separate the organic and aqueous layers (e.g., 4000 rpm for 10 minutes).

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a suitable mobile phase, such as 80 µL of 40% methanol.[2]

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.[5] The specific gradient program should be optimized to achieve good separation of dexamethasone and dexamethasone-d4 from matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both dexamethasone and dexamethasone-d4. These transitions should be optimized for the specific instrument being used.

-

Data Analysis: The concentration of dexamethasone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of dexamethasone.

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two primary mechanisms: transactivation and transrepression.[1][7]

-

Transactivation: The dexamethasone-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory genes.[7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

Deuterium Labeling Stability in Dexamethasone-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium labeling in Dexamethasone-d4, a critical internal standard for bioanalytical and pharmaceutical analyses. Understanding the stability of isotopic labels is paramount for ensuring data accuracy, reliability, and regulatory compliance in quantitative mass spectrometry-based assays. This document delves into the chemical synthesis, label positions, potential for hydrogen-deuterium (H-D) exchange, and recommended experimental protocols for assessing the isotopic stability of Dexamethasone-d4.

Introduction to Dexamethasone-d4 and Isotopic Labeling

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. In clinical and research settings, accurate quantification of dexamethasone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards, such as Dexamethasone-d4, are the gold standard for such analyses, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for correction of variability during sample preparation and analysis.

The utility of a deuterated internal standard is contingent on the stability of its deuterium labels. The potential for these labels to exchange with protons from the surrounding environment (a process known as back-exchange) can compromise the accuracy of quantitative results. This guide provides a framework for understanding and evaluating the stability of deuterium labels in Dexamethasone-d4.

Chemical Synthesis and Label Positions of Dexamethasone-d4

The commercially available Dexamethasone-d4 is a synthetic derivative of dexamethasone where four hydrogen atoms have been replaced by deuterium atoms. The formal name for Dexamethasone-d4 is 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4.[1] The positions of the deuterium labels are crucial for their stability.

Based on the chemical structure and nomenclature, the deuterium atoms in Dexamethasone-d4 are located at positions that are generally considered stable to back-exchange under typical analytical conditions. The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, which contributes to their stability.[2]

Table 1: Key Chemical Information for Dexamethasone-d4

| Property | Value | Reference |

| Formal Name | 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4 | [1] |

| CAS Number | 2483831-63-4 | [1] |

| Molecular Formula | C₂₂H₂₅D₄FO₅ | [1] |

| Formula Weight | 396.5 | [1] |

| Purity | ≥99% deuterated forms (d1-d4) | [1] |

| Long-term Stability | ≥ 4 years at -20°C | [1] |

Assessment of Deuterium Label Stability

The stability of the deuterium labels in Dexamethasone-d4 is influenced by several factors, primarily pH and temperature. While the labels in Dexamethasone-d4 are on carbon atoms and are generally stable, extreme pH and high temperatures can facilitate H-D exchange.

Factors Influencing Deuterium Exchange

-

pH: Hydrogen-deuterium exchange is catalyzed by both acids and bases.[3][4] The rate of exchange is generally at its minimum in the pH range of 2.5 to 3.[5]

-

Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange. Therefore, it is crucial to control the temperature during sample storage and analysis.

-

Solvent: The nature of the solvent can influence the rate of exchange. Protic solvents, such as water and methanol, can serve as a source of protons for back-exchange.

-

Enzymatic Activity: In biological matrices, enzymes could potentially catalyze H-D exchange, although this is less common for C-D bonds compared to O-H or N-H bonds.

Published Stability Data for Dexamethasone

Table 2: Summary of Dexamethasone Stability Studies (Non-labeled)

| Formulation/Matrix | Storage Conditions | Duration | Stability | Reference |

| Dexamethasone suspensions (1 mg/mL) | 25°C and 4°C | 91 days | Maintained at least 96% of original concentration | [6] |

| Dexamethasone sodium phosphate in 0.9% NaCl | 25°C | 22 days | >97% of initial concentration remained | [7] |

| Dexamethasone oral suspension (5 mg/mL) | 4°C and 21°C | 60 days | No significant degradation observed | [8] |

| Dexamethasone sodium phosphate injection (10 mg/mL) | 4°C and 23°C | 91 days (glass), 55 days (plastic) | >93% of initial concentration remained | [9][10] |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of the deuterium labels in Dexamethasone-d4, a series of experiments should be conducted. The following protocols are adapted from general methodologies for testing the stability of deuterated internal standards.

Stability in Different pH Solutions

This experiment aims to evaluate the rate of back-exchange at various pH values.

Methodology:

-

Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 11).

-

Incubation: Spike a known concentration of Dexamethasone-d4 into each buffer solution. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Analysis: At each time point, analyze the samples by LC-MS/MS. Monitor the ion ratios of Dexamethasone-d4 to a non-labeled dexamethasone standard. A change in the isotopic distribution or a decrease in the abundance of the d4 species would indicate back-exchange.

-

Data Analysis: Plot the percentage of remaining Dexamethasone-d4 against time for each pH condition.

Stability in Biological Matrices

This protocol evaluates the stability of Dexamethasone-d4 in a more complex and biologically relevant environment.

Methodology:

-

Matrix Preparation: Obtain blank biological matrices (e.g., human plasma, rat plasma).

-

Spiking and Incubation: Spike a known concentration of Dexamethasone-d4 into the biological matrix. Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for various time points.

-

Sample Extraction: At each time point, extract the Dexamethasone-d4 from the matrix using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to determine the isotopic purity of Dexamethasone-d4.

-

Data Analysis: Assess any changes in the isotopic profile over time.

NMR Spectroscopy for Monitoring Deuterium Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of deuterium exchange at specific atomic positions.

Methodology:

-

Sample Preparation: Dissolve Dexamethasone-d4 in a deuterated solvent (e.g., DMSO-d6) for a baseline ¹H-NMR spectrum. To test for exchange, dissolve Dexamethasone-d4 in a protic solvent (e.g., H₂O/D₂O mixture) under conditions expected to promote exchange (e.g., elevated temperature or extreme pH).

-

NMR Analysis: Acquire ¹H-NMR and/or ²H-NMR spectra over time.

-

Data Interpretation: In the ¹H-NMR spectrum, the appearance of signals at the positions where deuterium atoms were originally located would indicate back-exchange. In the ²H-NMR spectrum, a decrease in the signal intensity of the deuterium peaks would also indicate exchange.

Summary and Recommendations

Dexamethasone-d4 is a widely used and generally stable internal standard for the quantification of dexamethasone. The deuterium labels are located on carbon atoms, which confers a high degree of stability against back-exchange under standard analytical conditions. However, for the highest level of data integrity, it is recommended that researchers:

-

Store Dexamethasone-d4 solutions at low temperatures (e.g., -20°C) as recommended by the supplier to ensure long-term stability.[1]

-

Avoid exposure of Dexamethasone-d4 to extreme pH and high temperatures for prolonged periods during sample preparation and analysis.

-

Perform initial stability assessments in the specific matrices and under the analytical conditions used in their laboratory to confirm the absence of significant back-exchange.

-

Utilize LC-MS/MS methods to monitor the isotopic purity of the Dexamethasone-d4 standard over the course of a study, particularly for long-term studies or when using new analytical methodologies.

By following these guidelines and, when necessary, performing the experimental validations outlined in this guide, researchers can confidently use Dexamethasone-d4 to achieve accurate and reliable quantitative results in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. gabarx.com [gabarx.com]

- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

- 4. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dexamethasone phosphate stability and contamination of solutions stored in syringes. | Semantic Scholar [semanticscholar.org]

- 10. Dexamethasone phosphate stability and contamination of solutions stored in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexamethasone-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Dexamethasone-d4, a deuterated analog of the synthetic corticosteroid Dexamethasone. This guide is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Core Compound Details

CAS Number: 2483831-63-4[1][2][3][4]

Molecular Formula: C₂₂H₂₅D₄FO₅[1][2][3]

Dexamethasone-d4 is primarily utilized as an internal standard for the quantification of Dexamethasone in various biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] Its stable isotope-labeled nature ensures high accuracy and precision in analytical applications.

Quantitative Data

The following table summarizes the key quantitative physicochemical properties of Dexamethasone-d4.

| Property | Value | Source |

| Molecular Weight | 396.5 g/mol | [1][2][4][6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2][3] |

| Solubility in DMF | 25 mg/mL | [3][5] |

| Solubility in DMSO | 30 mg/mL | [3][5] |

| Solubility in Ethanol | 3 mg/mL | [3][5] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Quantification of Dexamethasone in Human Plasma using LC-MS/MS with Dexamethasone-d4 as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Dexamethasone in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of human plasma, add 10 µL of Dexamethasone-d4 internal standard solution.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 80 µL of 40% methanol.

2. Liquid Chromatography

-

Column: A C18 analytical column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of methanol and water is employed.

-

Flow Rate: A constant flow rate is maintained throughout the analysis.

-

Injection Volume: A small volume of the reconstituted sample is injected onto the column.

-

Run Time: The total run time is typically short, around 2.5 to 3.5 minutes.[7][8]

3. Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dexamethasone and Dexamethasone-d4 to ensure selectivity and sensitivity.

Signaling Pathways and Logical Relationships

Experimental Workflow for Dexamethasone Quantification

The following diagram illustrates the typical workflow for the quantification of Dexamethasone in a biological sample using Dexamethasone-d4 as an internal standard.

Caption: Workflow for Dexamethasone quantification using an internal standard.

Dexamethasone Signaling Pathway

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression. The following diagram outlines the primary signaling pathway. Dexamethasone, a synthetic glucocorticoid, binds to the human glucocorticoid receptor with a higher affinity than the natural ligand, cortisol.[2][5] This activation of the receptor leads to both transactivating and transrepressing effects on gene expression, generally resulting in anti-inflammatory outcomes.[2][5]

Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Dexamethasone.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dexamethasone phosphate-d4 | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dexamethasone-d4 - Cayman Chemical [bioscience.co.uk]

- 5. Dexamethasone-d4 | CAS 2483831-63-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Dexamethasone-d4 | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Dexamethasone in Human Plasma using Dexamethasone-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexamethasone in human plasma. Dexamethasone-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[3] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for clinical diagnostics, such as in the dexamethasone suppression test for hypercortisolism.[4][5] LC-MS/MS offers superior sensitivity and specificity for this purpose compared to other analytical techniques. The use of a deuterated internal standard like Dexamethasone-d4, which co-elutes with the analyte, is critical for correcting analytical errors that may arise during sample preparation and analysis.[6]

Method Overview

The method involves a liquid-liquid extraction of dexamethasone and the internal standard from human plasma, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[1][2] The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both dexamethasone and dexamethasone-d4.[4]

Experimental Protocols

Materials and Reagents

-

Dexamethasone (Reference Standard)

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of dexamethasone and dexamethasone-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the dexamethasone primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the dexamethasone-d4 primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate dexamethasone working standards to create a calibration curve ranging from 0.5 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.[4][5]

-

Add 10 µL of the 100 ng/mL dexamethasone-d4 internal standard working solution to each tube and vortex briefly.[4][5]

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 880 x g for 5 minutes.[4]

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 80 µL of 40% methanol in water.[4][5]

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[8][9] |

| Mobile Phase A | 0.1% Formic acid in water[8] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[8][9] |

| Flow Rate | 0.3 - 0.5 mL/min[8][10] |

| Gradient | Linear gradient (specifics may vary based on column and system) |

| Injection Volume | 10 µL[8] |

| Column Temperature | 30 - 40°C[8][10] |

| Total Run Time | Approximately 2.5 - 5 minutes[4][8] |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| MRM Transitions | |

| Dexamethasone | m/z 393.0 -> 147.1[11] |

| Dexamethasone-d4 | m/z 397.0 -> (transition may vary slightly, e.g., 239)[4] |

| Dwell Time | ~0.088 s[4] |

| Collision Gas | Argon |

| Ion Source Temperature | Dependent on instrument |

Data Presentation

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dexamethasone | 0.5 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Low | 1.5 | < 10 | < 10 | ± 15% |

| Medium | 100 | < 8 | < 8 | ± 15% |

| High | 400 | < 8 | < 8 | ± 15% |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Dexamethasone | Low, Medium, High | 81 - 100[1][4] |

| Dexamethasone-d4 | 100 | ~85[12] |

Visualizations

Caption: Experimental workflow for dexamethasone quantification.

Caption: Role of the internal standard in analysis.

References

- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. texilajournal.com [texilajournal.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note and Protocol: Quantitative Analysis of Dexamethasone in Human Plasma Using Dexamethasone-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects. Accurate quantification of dexamethasone in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of dexamethasone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Dexamethasone-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like Dexamethasone-d4 is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2]

Principle

This method employs liquid-liquid extraction (LLE) to isolate dexamethasone and the Dexamethasone-d4 internal standard from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of dexamethasone to Dexamethasone-d4 against a calibration curve.

Materials and Reagents

-

Dexamethasone (Reference Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (Analytical grade)

-

Ammonium hydroxide

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Dexamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dexamethasone reference standard in methanol.

-

Dexamethasone-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dexamethasone-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the dexamethasone stock solution with a methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 400 ng/mL): Dilute the Dexamethasone-d4 stock solution with methanol to the desired concentration.[5]

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples to room temperature.

-

Pipette 0.5 mL of plasma into a clean polypropylene tube.

-

Add 25 µL of the Internal Standard Working Solution (e.g., 400 ng/mL Dexamethasone-d4) to each plasma sample, except for the blank.[5]

-

Vortex mix for 10 seconds.

-

To alkalinize the sample, add 0.10 mL of a 1:3 ammonium hydroxide-water solution (v/v) and vortex briefly.[5]

-

Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[4][5]

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 80-100 µL of the mobile phase (e.g., 40% methanol in water) and vortex to dissolve the analytes.[4]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for different instrument setups.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent, Shimadzu, or equivalent |

| Column | C18 column (e.g., 50 x 3 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile:Water:Formic Acid (35:65:0.1, v/v/v)[5] |

| Flow Rate | 0.500 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 3.5 minutes[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dexamethasone: 393 -> 373 (m/z) Dexamethasone-d4: 397 -> 377 (m/z) (Note: exact m/z may vary slightly based on deuteration pattern) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Gas Temperatures | Optimized for the specific instrument |

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative performance characteristics of a validated LC-MS/MS method for dexamethasone in human plasma using Dexamethasone-d4.

Table 3: Summary of Quantitative Data

| Parameter | Typical Value | Reference |

| Linearity Range | 0.250 - 250 ng/mL | [5] |

| 2 - 600 ng/mL | [1] | |

| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [5] |

| 0.5 nmol/L | [4] | |

| Mean Recovery (Dexamethasone) | 81.0% | [1] |

| 88-91% | [5] | |

| ~100% (98-103%) | [4] | |

| Mean Recovery (Internal Standard) | 84.5% | [5] |

| Inter- and Intra-assay Precision (CV%) | < 15% | General acceptance criteria |

| Inter- and Intra-assay Accuracy | 85-115% | General acceptance criteria |

Visualizations

Caption: Experimental workflow for the analysis of dexamethasone in plasma.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Quantification of Dexamethasone in Human Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of dexamethasone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes dexamethasone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of dexamethasone in a clinical research setting.

Introduction

Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Monitoring its concentration in urine is crucial for pharmacokinetic studies, doping control, and clinical research investigating its metabolism and excretion. The use of a SIL-IS, such as dexamethasone-d4, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This method provides a highly selective and sensitive protocol for the determination of dexamethasone in a complex biological matrix like urine.

Experimental

Materials and Reagents

-

Dexamethasone certified reference standard

-

Dexamethasone-d4 certified reference standard

-

LC-MS/MS grade water

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade methanol

-

Formic acid (≥98%)

-

Ammonium formate

-

Oasis HLB 3 cc (60 mg) SPE cartridges

-

Human urine (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18, 2.1 x 100 mm, 1.8 µm

Standard and Quality Control (QC) Sample Preparation

Stock solutions of dexamethasone and dexamethasone-d4 were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-